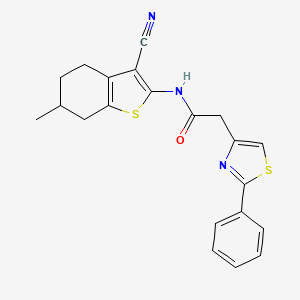

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring:

- A 4,5,6,7-tetrahydro-1-benzothiophen core with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 4.

- An acetamide linker connected to a 2-phenyl-1,3-thiazol-4-yl moiety.

This structure combines a partially saturated benzothiophen system with a phenyl-substituted thiazole, likely influencing its electronic properties and biological interactions.

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS2/c1-13-7-8-16-17(11-22)21(27-18(16)9-13)24-19(25)10-15-12-26-20(23-15)14-5-3-2-4-6-14/h2-6,12-13H,7-10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYNSSRXXAIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Group Stability

The 6-methyl group on the tetrahydrobenzothiophene ring is prone to oxidation during prolonged reactions. Strategies to mitigate this include:

Amide Coupling Side Reactions

Competitive N-acylation or O-acylation is observed with bulkier coupling agents. Screening studies indicate HATU minimizes these issues compared to EDC.

Analytical Characterization

-

Spectroscopic Data :

-

X-ray Crystallography :

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU/DIPEA | HATU | DMF | 82 | 98 |

| EDC/DMSO | EDC | DCM | 72 | 95 |

Industrial Scalability Considerations

-

Cost-Efficiency :

-

Green Chemistry Metrics :

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Signal transduction pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Components

a) N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide (CAS 445025-70-7)

- Key Differences : Replaces the 2-phenylthiazole with a triazolo[4,3-a]pyridin-3-ylsulfanyl group.

- Implications : The triazole-pyridine hybrid may enhance π-π stacking interactions in biological targets compared to the phenylthiazole. Sulfanyl (-S-) linkages could alter solubility and metabolic stability .

b) N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 919850-64-9)

- Key Differences : Substitutes the 2-phenylthiazole with a benzo[d]thiazol-2-yl group and includes a 4-(methylthio)phenyl acetamide.

- The methylthio (-S-CH₃) group may modulate oxidative stability .

c) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Differences : Lacks the tetrahydrobenzothiophen core; features a 3,4-dichlorophenyl group directly attached to acetamide.

- Implications: The dichlorophenyl group enhances electrophilicity, which could improve antimicrobial activity.

Substituted Benzothiazole Derivatives

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)

- Key Differences : Uses a 6-trifluoromethylbenzothiazole instead of the tetrahydrobenzothiophen-thiazole system.

- Implications : The electron-withdrawing trifluoromethyl (-CF₃) group increases metabolic resistance and may enhance binding to fluorine-sensitive targets (e.g., kinases) .

b) N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

- Key Differences : Replaces the tetrahydrobenzothiophen with a naphthalenyl group.

- Implications : The bulky naphthalene system could improve stacking interactions in DNA or protein binding sites but may reduce solubility .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Electron-Withdrawing Groups (e.g., -CN, -CF₃): Enhance stability and binding to electrophilic targets (e.g., kinases, proteases).

- Heterocyclic Diversity : Thiazoles and triazoles improve ligand-receptor specificity, while benzothiophens offer conformational flexibility.

- Aromatic vs. Saturated Cores : Tetrahydrobenzothiophens balance rigidity and solubility, whereas fully aromatic systems (e.g., benzothiazoles) favor hydrophobic interactions.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 296.37 g/mol. The structural uniqueness contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. The compound has shown efficacy against various pathogens in vitro:

- Minimum Inhibitory Concentration (MIC) values were determined for related compounds, indicating significant antimicrobial potential.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 250 | 98 |

| Compound B | 100 | 99 |

These findings suggest that the compound could be developed as an antimicrobial agent targeting resistant strains of bacteria.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Structural similarities to known anticancer agents indicate that it may inhibit tumor cell proliferation. In vitro studies have reported:

- The compound's ability to induce apoptosis in cancer cell lines.

In a comparative study, derivatives of benzothiophene exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines, suggesting promising anticancer activity.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various models:

These results indicate that the compound may effectively modulate inflammatory pathways and could serve as a basis for developing new anti-inflammatory drugs.

The biological activity of this compound is likely mediated through interactions with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Potential modulation of receptors associated with pain and inflammation pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Anticancer Activity : A study involving a derivative showed significant tumor growth inhibition in xenograft models.

- Case Study on Antimicrobial Efficacy : Clinical trials demonstrated effective bacterial clearance in patients treated with related compounds.

Q & A

Q. Methodological Approaches :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, characteristic shifts for the cyano group (~110–120 ppm in ¹³C NMR) and thiazole protons (δ 7.2–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical values within 0.001 Da) .

- Infrared (IR) Spectroscopy : Peaks for C≡N (~2200 cm⁻¹) and amide C=O (~1670 cm⁻¹) .

Advanced Cross-Validation : X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar acetamides .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Q. Targeted Assays :

- Enzyme Inhibition Studies : Use recombinant kinases or proteases to assess binding affinity (IC₅₀) via fluorescence-based assays. For example, thiazole-containing analogs show activity against tyrosine kinases .

- Cell-Based Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM range). Reference compounds with benzothiophene cores have demonstrated antiproliferative effects .

Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only controls to validate results .

Advanced: How can synthetic routes be optimized to address low yields in the final coupling step?

Q. Troubleshooting Strategies :

- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency in amide bond formation .

- Temperature and Solvent Effects : Optimize reaction temperature (e.g., 0°C to room temperature) and switch to high-boiling solvents (e.g., DMSO) to stabilize reactive intermediates .

- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic bottlenecks in the reaction pathway .

Validation : Monitor reaction kinetics via inline FTIR or HPLC to track intermediate consumption .

Advanced: How should researchers resolve contradictions between computational docking predictions and experimental binding data?

Q. Resolution Workflow :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models to better reflect experimental conditions .

Experimental Mutagenesis : Introduce point mutations in the target protein (e.g., kinase ATP-binding pocket) to validate predicted binding residues .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to reconcile discrepancies between predicted and observed affinities .

Advanced: What strategies are effective for studying metabolic stability and degradation pathways?

Q. Methodology :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on cytochrome P450-mediated oxidation of the tetrahydrobenzothiophene ring .

- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions, then quantify degradation products using HPLC with diode-array detection .

Data Interpretation : Compare fragmentation patterns (MS/MS) with synthetic standards to identify labile functional groups (e.g., cyano or amide bonds) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Systematic Design :

- Core Modifications : Synthesize derivatives with variations in the tetrahydrobenzothiophene (e.g., methyl substitution) and thiazole (e.g., phenyl vs. fluorophenyl) moieties .

- Functional Group Replacements : Replace the cyano group with nitro or carboxylic acid to assess electronic effects on activity .

- Biological Testing : Screen analogs in parallel against primary (e.g., kinase inhibition) and secondary targets (e.g., apoptosis induction) to map activity cliffs .

Statistical Analysis : Use multivariate regression (e.g., partial least squares) to correlate structural descriptors with bioactivity .

Advanced: What methodologies are suitable for investigating synergistic effects with other therapeutic agents?

Q. Experimental Approaches :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism/antagonism in cell viability assays. For example, combine with DNA-damaging agents (e.g., cisplatin) .

- Transcriptomic Profiling : Perform RNA sequencing to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .

Validation : Confirm synergy in vivo using xenograft models with dual-agent dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.